6-methyl-1H-benzimidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1H-benzimidazole-2-thiol: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 6th position and a thiol group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-benzimidazole-2-thiol typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to handle large volumes
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control measures: to ensure consistency and compliance with industry standards
Chemical Reactions Analysis
Types of Reactions: 6-methyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Halogenated benzimidazoles
Scientific Research Applications
Chemistry: 6-methyl-1H-benzimidazole-2-thiol is used as a building block in the synthesis of more complex molecules
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: this compound derivatives are explored for their potential as anticancer agents. The compound’s ability to interact with biological targets makes it a promising lead in drug discovery.
Industry: The compound is used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion.
Mechanism of Action
The mechanism of action of 6-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activity or alteration of protein function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
- 2-methylbenzimidazole
- 5,6-dimethylbenzimidazole
- 2-mercaptobenzimidazole
Comparison: 6-methyl-1H-benzimidazole-2-thiol is unique due to the presence of both a methyl group and a thiol group. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. For example, 2-methylbenzimidazole lacks the thiol group, which limits its ability to form disulfides or interact with metal ions. Similarly, 5,6-dimethylbenzimidazole has two methyl groups but lacks the thiol group, affecting its overall reactivity and applications.
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYBOJLSWJGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.